molecular formula C19H21F3N2O4 B14782323 N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Katalognummer: B14782323
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: JRKJOBSAPBQBNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene and pyrrolidine moieties, along with the trifluoroacetic acid component, contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The prop-2-ynoxy group is then introduced via an etherification reaction, often using propargyl alcohol and a suitable catalyst .

The pyrrolidine-2-carboxamide moiety is synthesized separately, usually through the reaction of pyrrolidine with a carboxylic acid derivative such as an acid chloride or anhydride. The final step involves coupling the indene and pyrrolidine intermediates, followed by the addition of trifluoroacetic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Wirkmechanismus

The mechanism of action of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The indene and pyrrolidine moieties may play a crucial role in these interactions, while the trifluoroacetic acid component can enhance the compound’s stability and solubility .

Eigenschaften

Molekularformel

C19H21F3N2O4

Molekulargewicht

398.4 g/mol

IUPAC-Name

N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7)

InChI-Schlüssel

JRKJOBSAPBQBNK-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.